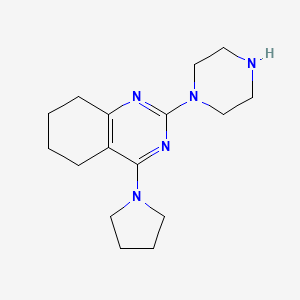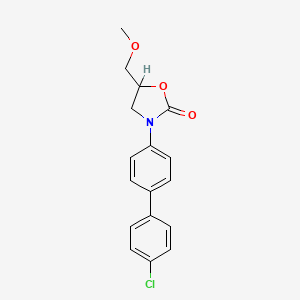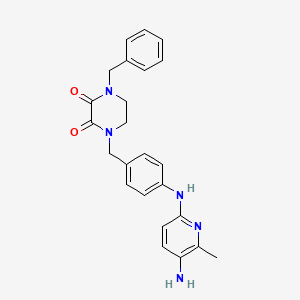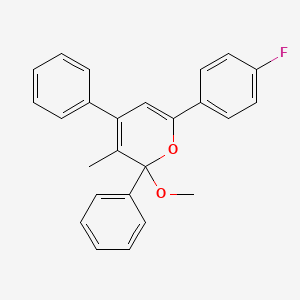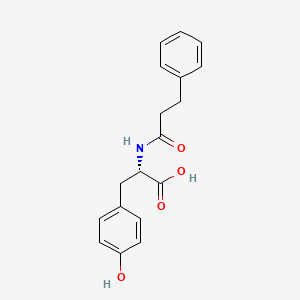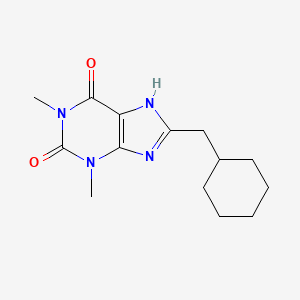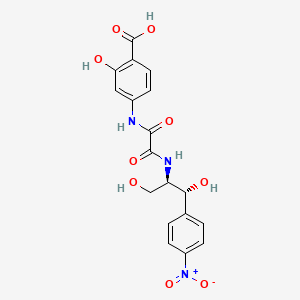![molecular formula C23H25FO4 B14438008 4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate CAS No. 79945-42-9](/img/structure/B14438008.png)
4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group, a propylcyclohexane moiety, and a benzoate ester linkage, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate typically involves the esterification of 4-fluorophenol with 4-(4-propylcyclohexane-1-carbonyl)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the ester linkage may undergo hydrolysis to release active metabolites. The propylcyclohexane moiety can contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorophenyl 4-(trans-4-propylcyclohexyl carbonyloxy)benzoate
- trans-4-(4-Fluorophenyl)-4’-propyl-1,1’-bi(cyclohexane)
Uniqueness
4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate stands out due to its unique combination of structural features, including the fluorophenyl group, which can enhance binding interactions, and the propylcyclohexane moiety, which contributes to its lipophilicity. These properties make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
79945-42-9 |
|---|---|
Molekularformel |
C23H25FO4 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(4-fluorophenyl) 4-(4-propylcyclohexanecarbonyl)oxybenzoate |
InChI |
InChI=1S/C23H25FO4/c1-2-3-16-4-6-17(7-5-16)22(25)27-20-12-8-18(9-13-20)23(26)28-21-14-10-19(24)11-15-21/h8-17H,2-7H2,1H3 |
InChI-Schlüssel |
ATSCNFHKDIWQJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


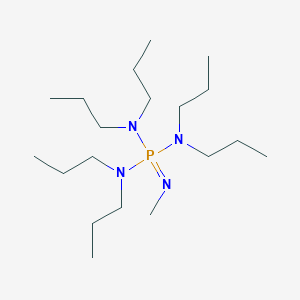
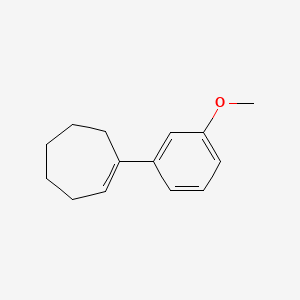
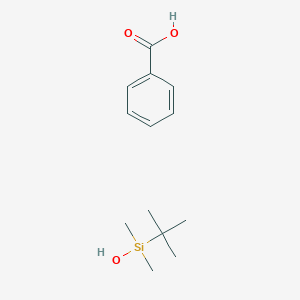
![4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14437936.png)
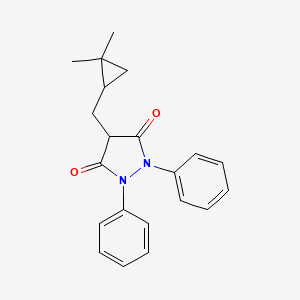
![N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide](/img/structure/B14437949.png)
